molecular formula C18H28N2O2 B151682 tert-Butyl (1-benzylpiperidin-4-yl)(methyl)carbamate CAS No. 139062-92-3

tert-Butyl (1-benzylpiperidin-4-yl)(methyl)carbamate

Cat. No. B151682
M. Wt: 304.4 g/mol
InChI Key: PPZIGCVMYZRQPN-UHFFFAOYSA-N
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Description

“tert-Butyl (1-benzylpiperidin-4-yl)(methyl)carbamate” is a chemical compound with the molecular formula C18H28N2O2 . It is a colorless to yellow solid or liquid .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (1-benzylpiperidin-4-yl)(methyl)carbamate” consists of a piperidine ring attached to a benzyl group and a carbamate group . The InChI code for this compound is 1S/C18H28N2O2/c1-18(2,3)22-17(21)20(4)12-13-19-14-10-16(11-15-19)9-8-7-6-5/h6-7,16H,8-15H2,1-4H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 304.427 Da . It is a colorless to yellow solid or liquid . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Molecular Structure Analysis and Synthesis

  • Carbamate Derivatives and Hydrogen Bonds

    A study by Das et al. (2016) elucidated the molecular structure of two carbamate derivatives, one of which shares structural similarity with tert-Butyl (1-benzylpiperidin-4-yl)(methyl)carbamate. The paper highlights the formation of a three-dimensional architecture through an interplay of hydrogen bonds, providing insights into molecular interactions and assembly mechanisms (Das et al., 2016).

  • Synthesis and Optimization

    Zhao et al. (2017) detailed the synthesis of a compound structurally related to tert-Butyl (1-benzylpiperidin-4-yl)(methyl)carbamate. The paper provides a synthetic route with a total yield of 81%, emphasizing the importance of optimizing synthetic methods for such compounds (Zhao et al., 2017).

  • Asymmetric Mannich Reaction

    A study by Yang et al. (2009) presents the synthesis of Tert‐Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate through an asymmetric Mannich reaction, highlighting the significance of chiral amino carbonyl compounds in synthesis (Yang et al., 2009).

Chemical Interactions and Catalysis

  • Crystal Structures and Bonds

    Baillargeon et al. (2017) studied the crystal structures of tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-Butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, showing the involvement of hydrogen and halogen bonds. This research contributes to understanding the molecular interactions in carbamate derivatives (Baillargeon et al., 2017).

  • Rhodium-Catalyzed Enantioselective Addition

    Storgaard and Ellman (2009) discussed the Rhodium-catalyzed enantioselective addition to N-Boc Arylimines, an essential step in the synthesis of carbamate compounds, showcasing the utility of rhodium catalysts in organic synthesis (Storgaard & Ellman, 2009).

  • Aqueous Phosphoric Acid for Deprotection

    Li et al. (2006) discovered that aqueous phosphoric acid is a mild and environmentally benign reagent for the deprotection of tert-butyl carbamates. This finding is crucial for preserving the stereochemical integrity of substrates during the synthesis process (Li et al., 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl N-(1-benzylpiperidin-4-yl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19(4)16-10-12-20(13-11-16)14-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZIGCVMYZRQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594233
Record name tert-Butyl (1-benzylpiperidin-4-yl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-benzylpiperidin-4-yl)(methyl)carbamate

CAS RN

139062-92-3
Record name tert-Butyl (1-benzylpiperidin-4-yl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Adlere, S Sun, A Zarca, L Roumen, M Gozelle… - European Journal of …, 2019 - Elsevier
Using the available structural information of the chemokine receptor CXCR4, we present hit finding and hit exploration studies that make use of virtual fragment screening, design, …
Number of citations: 15 www.sciencedirect.com
E Park, SJ Lee, H Moon, J Park, H Jeon… - Journal of Medicinal …, 2021 - ACS Publications
Janus kinase 1 (JAK1) plays a key role in most cytokine-mediated inflammatory and autoimmune responses through JAK/STAT signaling; thus, JAK1 inhibition is a promising …
Number of citations: 9 pubs.acs.org
A Lucidi - 2017 - iris.uniroma1.it
Our investigation of quinazolines as H3K9 methyltransferase/demethylase or DNMT inhibitors led us to identify MC3774, a Lys-mimicking derivative displaying dual G9a …
Number of citations: 2 iris.uniroma1.it

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